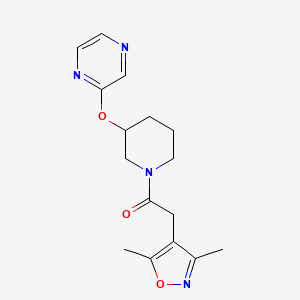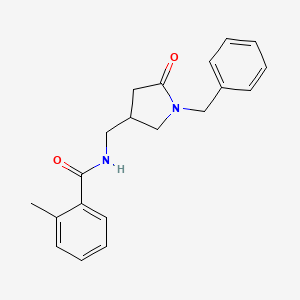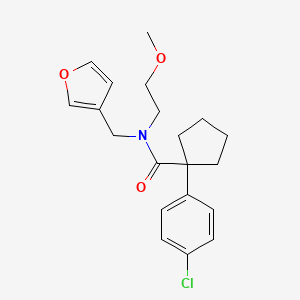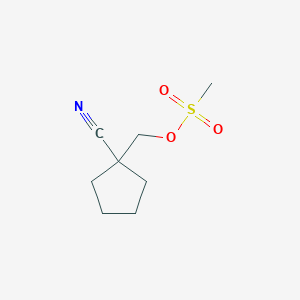
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as DPI-3290, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Anticancer Applications
Isoxazole scaffolds are explored for their potential in anticancer therapy. They can act as inhibitors of histone deacetylases (HDAC), which play a role in the expression and suppression of genes that can lead to cancer .
Antibacterial and Antimicrobial Activities
Functionalized isoxazoles show promise as antibacterial and antimicrobial agents. For example, sulfamethoxazole, which contains an isoxazole ring, is used as an antibiotic .
Neurological Applications
Isoxazole derivatives like muscimol act on GABAA receptors, while others like ibotenic acid are known neurotoxins. These compounds can be used to study neurological pathways and disorders .
Anti-inflammatory and Immunomodulatory Effects
Compounds like parecoxib and leflunomide, which feature isoxazole rings, are used as COX2 inhibitors and immunosuppressant agents, respectively. They have applications in managing pain and autoimmune diseases .
Material Science
In material science, isoxazoles are utilized for their photochromic properties, as electrochemical probes for metal ions like Cu 2+, and in dye-sensitized solar cells due to their optical properties .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(10-20)22-15-9-17-5-6-18-15/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBDDGBWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2951613.png)



![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2951617.png)



![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)

